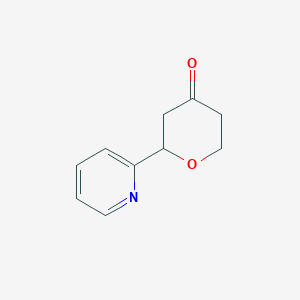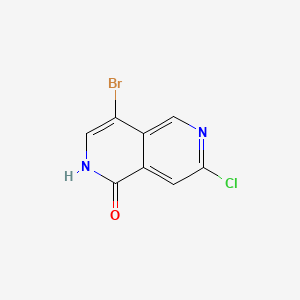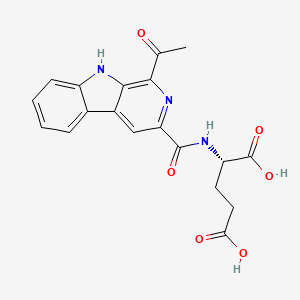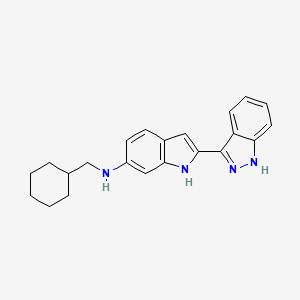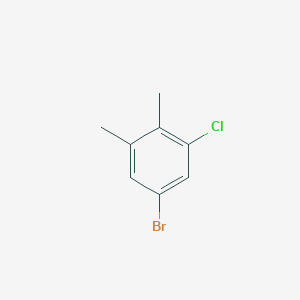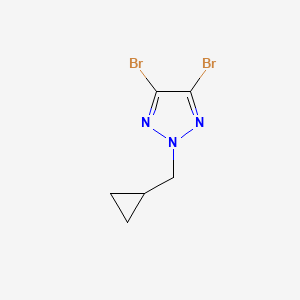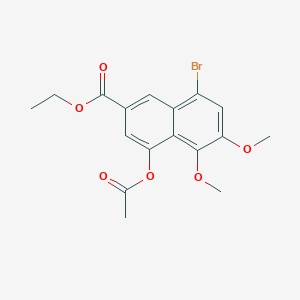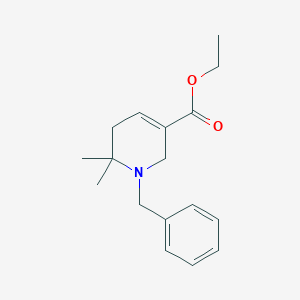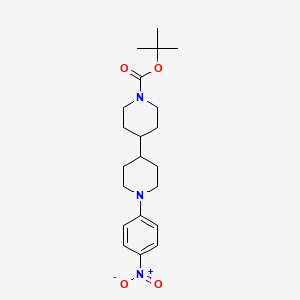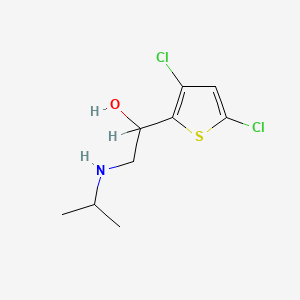
1-(3,5-Dichloro-2-thienyl)-2-isopropylaminoethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,5-Dichloro-2-thienyl)-2-isopropylaminoethanol is an organic compound that features a thienyl group substituted with two chlorine atoms at the 3 and 5 positions, an isopropylamino group, and an ethanol moiety
Méthodes De Préparation
The synthesis of 1-(3,5-Dichloro-2-thienyl)-2-isopropylaminoethanol typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dichlorothiophene, which is reacted with an appropriate reagent to introduce the isopropylamino group.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base to facilitate the nucleophilic substitution.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Analyse Des Réactions Chimiques
1-(3,5-Dichloro-2-thienyl)-2-isopropylaminoethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: The chlorine atoms on the thienyl ring can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide may yield a sulfone, while substitution with sodium methoxide may produce a methoxy-substituted thienyl derivative.
Applications De Recherche Scientifique
1-(3,5-Dichloro-2-thienyl)-2-isopropylaminoethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as an anti-inflammatory or antimicrobial agent.
Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as conductivity or resistance to degradation.
Mécanisme D'action
The mechanism of action of 1-(3,5-Dichloro-2-thienyl)-2-isopropylaminoethanol involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity and leading to various biological effects.
Pathways Involved: The exact pathways depend on the specific application and target. For example, in medicinal applications, the compound may inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.
Comparaison Avec Des Composés Similaires
1-(3,5-Dichloro-2-thienyl)-2-isopropylaminoethanol can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(3,5-Dichloro-2-thienyl)-2-propanaminium chloride and 4-(3,5-Dichloro-2-thienyl)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one
Uniqueness: The presence of the isopropylaminoethanol moiety in this compound distinguishes it from other compounds, potentially leading to different chemical reactivity and biological activity.
Propriétés
Numéro CAS |
62673-48-7 |
|---|---|
Formule moléculaire |
C9H13Cl2NOS |
Poids moléculaire |
254.18 g/mol |
Nom IUPAC |
1-(3,5-dichlorothiophen-2-yl)-2-(propan-2-ylamino)ethanol |
InChI |
InChI=1S/C9H13Cl2NOS/c1-5(2)12-4-7(13)9-6(10)3-8(11)14-9/h3,5,7,12-13H,4H2,1-2H3 |
Clé InChI |
FXEIWSOQYYFDEK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NCC(C1=C(C=C(S1)Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,8-Dichloropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B13927279.png)

![[2-(2-Methylsulfanyl-imidazol-1-yl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B13927287.png)
